molecular formula C14H14N2O4 B10988247 Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate

Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate

Cat. No.: B10988247
M. Wt: 274.27 g/mol
InChI Key: VSIOHCQPLMTUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a quinazoline core fused with a pyrrole ring, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired heterocyclic core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate exerts its effects involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with quinazoline or pyrrole cores. For example:

These compounds share structural similarities but differ in their functional groups and specific properties, making Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate unique in its applications and reactivity.

Biological Activity

Methyl [(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate (CAS No. 1401589-49-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimalarial and cholinesterase inhibitory activities, while also providing insights into its metabolic pathways and structure-activity relationships.

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₄
Molecular Weight274.27 g/mol
CAS Number1401589-49-8

Antimalarial Activity

Recent studies have demonstrated the antimalarial activity of compounds related to the pyrroloquinazoline structure. Specifically, vasicinone and vasicine, which are derivatives of the same structural family as this compound, have shown significant in vitro activity against Plasmodium falciparum. In one study, the synthesized compound VA-1 (an acetate derivative) exhibited promising antiplasmodial effects with an IC50 value indicating effective inhibition of parasite growth .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial for treating neurodegenerative diseases such as Alzheimer's. The biological activity of this compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with similar structures have been reported to exhibit moderate to high inhibitory activities against these enzymes. For instance, vasicine was found to maintain significant inhibitory effects on AChE and BChE in vitro .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the molecular structure can enhance biological activity. The presence of specific functional groups in the pyrroloquinazoline framework significantly impacts the compound's potency against cholinesterases and malaria parasites. For example, the introduction of various substituents at different positions on the quinazoline ring has been shown to optimize both antimalarial and cholinergic activities.

Metabolic Pathways

Understanding the metabolic pathways of this compound is essential for evaluating its pharmacokinetics. Studies indicate that compounds within this class undergo extensive metabolism involving hydroxylation and conjugation reactions. The metabolic fate includes renal clearance as a primary excretion route. The identification of metabolites can provide insights into the bioavailability and efficacy of the parent compound in therapeutic applications .

Case Studies

Case Study 1: Antimalarial Efficacy
A study conducted on vasicinone derivatives demonstrated significant in vitro activity against Plasmodium falciparum, with IC50 values lower than those of standard antimalarial drugs. This suggests that modifications leading to compounds like this compound could yield similarly effective agents.

Case Study 2: Cholinesterase Inhibition
Research on various pyrroloquinazoline derivatives indicated that specific modifications resulted in enhanced inhibition of AChE and BChE. For instance, one derivative showed over 60% inhibition at concentrations as low as 25 µg/mL during in vitro assays.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetate

InChI

InChI=1S/C14H14N2O4/c1-19-13(17)8-20-9-4-5-11-10(7-9)14(18)16-6-2-3-12(16)15-11/h4-5,7H,2-3,6,8H2,1H3

InChI Key

VSIOHCQPLMTUJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)N=C3CCCN3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.